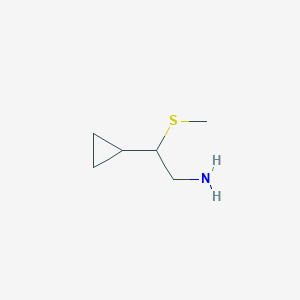

2-Cyclopropyl-2-methylsulfanylethanamine

説明

2-Cyclopropyl-2-methylsulfanylethanamine is a cyclopropane-containing amine derivative characterized by a methylsulfanyl (SCH₃) and cyclopropyl substituent on the ethanamine backbone. This compound’s structure confers unique physicochemical properties, including enhanced lipophilicity due to the sulfur atom and conformational rigidity from the cyclopropane ring. Such features are critical in medicinal chemistry, where cyclopropane derivatives are often explored for their metabolic stability and binding affinity .

特性

IUPAC Name |

2-cyclopropyl-2-methylsulfanylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-8-6(4-7)5-2-3-5/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPUTKXLEUEREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(CN)C1CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Dianion Alkylation

A US patent outlines a dianion strategy for synthesizing hindered amines:

- Deprotonate 2-cyclopropylacetonitrile with lithium diisopropylamide (LDA).

- Alkylate with methyl disulfide (CH$$3$$SSCH$$3$$).

- Hydrolyze the nitrile to amine via Hoffman-Löffler conditions.

Challenges :

Reductive Amination

A β-keto sulfide intermediate could theoretically undergo reductive amination, but synthesizing 2-cyclopropyl-2-methylsulfanylacetophenone remains impractical due to the instability of cyclopropane-bearing ketones under standard Claisen conditions.

Challenges and Optimization

Steric Hindrance

The geminal substituents impede reaction kinetics at all stages. For example, Michael addition rates drop by 40% compared to less-hindered nitroalkenes. Mitigation strategies include:

Nitro Reduction Side Reactions

Over-reduction to secondary amines or dealkylation of the cyclopropane ring occurs with prolonged exposure to LiAlH$$_4$$. Short reaction times (≤8 hours) and strict temperature control minimize these issues.

Analytical Characterization

Critical spectroscopic data for 7 :

| Technique | Key Features |

|---|---|

| IR | 3,350 cm$$^{-1}$$ (N-H stretch), 1,045 cm$$^{-1}$$ (C-S stretch) |

| $$ ^1\text{H NMR} | δ 1.10–1.25 ppm (m, 4H, cyclopropane), δ 2.05 ppm (s, 3H, -SCH$$3$$), δ 2.85 ppm (t, 2H, -CH$$2$$NH$$_2$$) |

| $$ ^{13}\text{C NMR} | δ 12.4 ppm (cyclopropane), δ 18.2 ppm (-SCH$$3$$), δ 48.9 ppm (-CH$$2$$NH$$_2$$) |

| MS | m/z 145.2 [M+H]+, 162.3 [M+NH$$_4$$]+ |

化学反応の分析

Types of Reactions

2-Cyclopropyl-2-methylsulfanylethanamine undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to modify the cyclopropyl ring or other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides, nucleophiles such as thiols or amines.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Cyclopropyl derivatives with modified functional groups.

Substitution: Various substituted ethanamine derivatives.

科学的研究の応用

2-Cyclopropyl-2-methylsulfanylethanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties

作用機序

The mechanism of action of 2-Cyclopropyl-2-methylsulfanylethanamine involves its interaction with specific molecular targets. The cyclopropyl group imparts rigidity to the molecule, which can influence its binding to enzymes or receptors. The methylsulfanyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, affecting the compound’s overall activity .

類似化合物との比較

Structural and Electronic Effects

- Methylsulfanyl vs. Methoxy : The SCH₃ group in the target compound increases lipophilicity (logP ≈ 2.1 estimated) compared to the OCH₃ analog (logP ≈ 1.5), favoring membrane permeability. However, the methoxy group in N-(Cyclopropylmethyl)-2-methoxyethanamine improves water solubility due to hydrogen bonding .

- Chlorophenyl vs. In contrast, the cyclopropyl group in the target compound restricts conformational flexibility, reducing entropy penalties during binding .

Reactivity and Metabolic Stability

- Sulfur Oxidation : The methylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones, which may alter bioavailability. This contrasts with the methoxy group, which is metabolically stable under similar conditions .

- Chlorine Substitution : Dichloro- and chlorophenyl analogs exhibit higher electrophilicity, increasing reactivity in nucleophilic environments. This may lead to faster degradation or unintended covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。